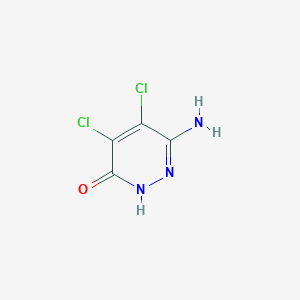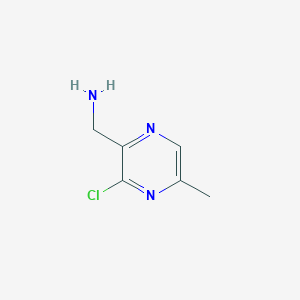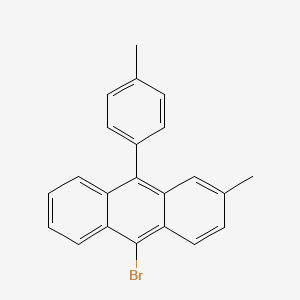
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene typically involves the bromination of 9-(p-methyl phenyl)-2-methyl anthracene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light.
Example Reaction: [ \text{9-(p-methyl phenyl)-2-methyl anthracene} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the process.
Análisis De Reacciones Químicas
Types of Reactions
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation Reactions: The anthracene core can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 10-substituted derivatives.
Oxidation: Formation of anthraquinones.
Reduction: Formation of de-brominated or hydrogenated anthracenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mecanismo De Acción
The mechanism of action of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s polycyclic aromatic structure may interact with DNA or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Bromoanthracene
- 10-Bromo-9-phenylanthracene
- 9-(p-Methyl phenyl)-2-methyl anthracene
Comparison
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and physical properties. Compared to 9-Bromoanthracene, the additional phenyl and methyl groups can enhance its solubility and alter its electronic properties, making it more suitable for specific applications in organic electronics and photochemistry.
Propiedades
Fórmula molecular |
C22H17Br |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
10-bromo-2-methyl-9-(4-methylphenyl)anthracene |
InChI |
InChI=1S/C22H17Br/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-18(17)22(23)19-12-9-15(2)13-20(19)21/h3-13H,1-2H3 |
Clave InChI |
NWYVSHVYLKKEEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=CC=CC=C42)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




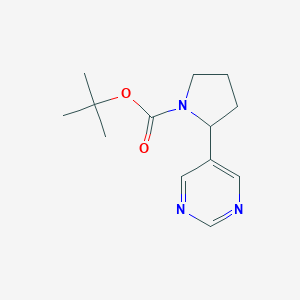
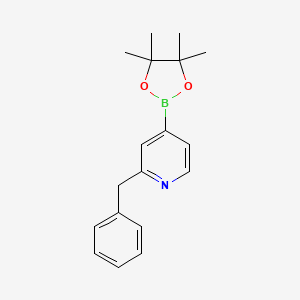
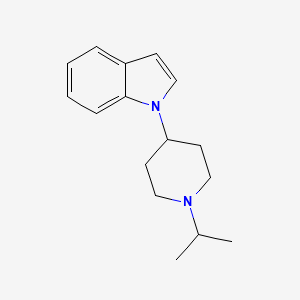
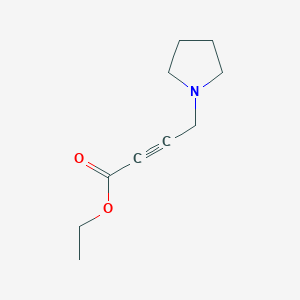
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
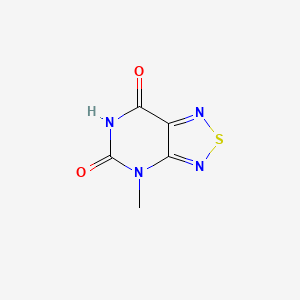
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
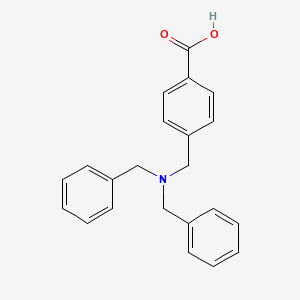

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
